molecular formula C20H18O4 B2391200 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one CAS No. 859658-52-9

3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one

Cat. No.: B2391200
CAS No.: 859658-52-9
M. Wt: 322.36
InChI Key: KTLOTYYDANOAKY-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one” is a type of chromenone, which is a class of organic compounds characterized by a pyran ring fused to a ketone. The “4-methoxyphenyl” and “2-methylallyl” groups are substituents on the chromenone structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a chromenone core with a “4-methoxyphenyl” group attached at the 3-position and a “2-methylallyl” group attached at the 7-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the chromenone core and the substituents. The carbonyl group in the chromenone could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its chromenone core and the attached substituents. For example, the presence of the methoxy and methylallyl groups could impact the compound’s solubility .

Scientific Research Applications

Antibacterial Effects

Research on chromen-2-one derivatives, like the synthesis of new compounds with 4-hydroxy-chromen-2-one as a base, demonstrates significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds are characterized using advanced methods like IR spectra, 1H-NMR, and 13C-NMR, indicating their potential in the development of novel antibacterial agents (Behrami & Dobroshi, 2019).

Catalytic Applications in Organic Synthesis

The catalytic properties of novel polystyrene-supported catalysts were tested in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, a process useful for the synthesis of Warfarin and its analogues. This demonstrates the role of chromen-2-one derivatives in facilitating environmentally friendly synthesis methods, showcasing their potential in organic synthesis (Alonzi et al., 2014).

Phototransformation Studies

The phototransformation of chromenones has been studied, revealing unique regioselective photocyclisation and dealkoxylation reactions. These findings contribute to our understanding of how chromen-2-one derivatives behave under light, which could be essential for developing photoreactive materials or understanding their stability under various conditions (Khanna et al., 2015).

Antimicrobial and Anti-inflammatory Effects

Compounds isolated from sources like Belamcanda chinensis, which include chromen-2-one derivatives, have been reported to possess antimicrobiotic and anti-inflammatory effects. This highlights their potential use in developing new drugs or treatments for inflammation and infections (Liu et al., 2008).

Photovoltaic Properties

Chromen-2-one-based organic dyes have been tested as photosensitizers in solar cells, with studies focusing on their electronic and photovoltaic properties. This research indicates that chromen-2-one derivatives could play a significant role in the development of dye-sensitized solar cells, contributing to renewable energy technologies (Gad et al., 2020).

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown . The interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Chromenones are a focus of research due to their presence in various natural products and their potential biological activities .

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-13(2)12-23-17-9-6-15-10-18(20(21)24-19(15)11-17)14-4-7-16(22-3)8-5-14/h4-11H,1,12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOTYYDANOAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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